3-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)aniline
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Overview
Description
3-Bromo-5-fluoro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7BrF3N. It is a derivative of aniline, featuring bromine, fluorine, and trifluoroethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)aniline typically involves multi-step reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various aniline derivatives, while oxidation and reduction can produce different functionalized compounds .
Scientific Research Applications
3-Bromo-5-fluoro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and antimicrobial activities.
Industry: Utilized in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 3-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and fluorine atoms contribute to its reactivity and binding affinity to target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)aniline
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-5-fluoro-N-(2,2,2-trifluoroethyl)aniline is unique due to its specific combination of bromine, fluorine, and trifluoroethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C8H6BrF4N |
---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
3-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6BrF4N/c9-5-1-6(10)3-7(2-5)14-4-8(11,12)13/h1-3,14H,4H2 |
InChI Key |
IJPHTHCGHMAEMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)NCC(F)(F)F |
Origin of Product |
United States |
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